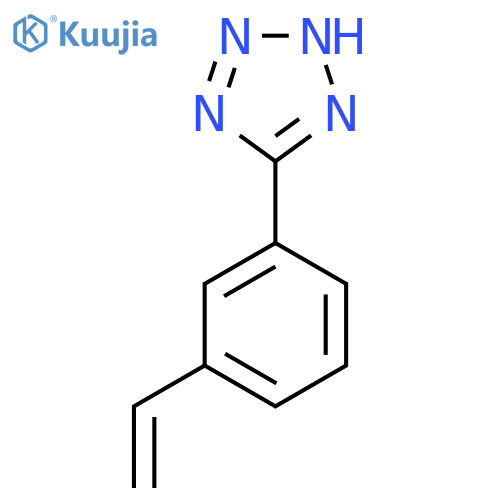Cas no 2229246-62-0 (5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole)

2229246-62-0 structure
商品名:5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole
- SCHEMBL5950654
- 2229246-62-0
- EN300-1770506
-
- インチ: 1S/C9H8N4/c1-2-7-4-3-5-8(6-7)9-10-12-13-11-9/h2-6H,1H2,(H,10,11,12,13)
- InChIKey: LETPWFJWVAEZFH-UHFFFAOYSA-N
- ほほえんだ: N1=C(C2C=CC=C(C=C)C=2)N=NN1
計算された属性
- せいみつぶんしりょう: 172.074896272g/mol
- どういたいしつりょう: 172.074896272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 54.5Ų
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1770506-1.0g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1770506-1g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 1g |
$1299.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-5g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 5g |
$3770.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-10g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 10g |
$5590.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-0.1g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.1g |
$1144.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-5.0g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1770506-2.5g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 2.5g |
$2548.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-0.05g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.05g |
$1091.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-0.5g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.5g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1770506-0.25g |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole |
2229246-62-0 | 0.25g |
$1196.0 | 2023-09-20 |
5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
2229246-62-0 (5-(3-ethenylphenyl)-1H-1,2,3,4-tetrazole) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
